molecular formula C28H30O2S2 B1677344 6-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid CAS No. 345952-44-5

6-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid

Cat. No. B1677344
M. Wt: 462.7 g/mol
InChI Key: DPVGXUNWCVEIGT-UHFFFAOYSA-N
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Description

“6-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid” is a chemical compound with the molecular formula C28H30O2S2 . It has a molecular weight of 462.7 g/mol . The compound is also known by several synonyms, including MM 11253 and CHEMBL3786184 .


Molecular Structure Analysis

The compound has a complex structure with multiple rings, including a naphthalene ring and a dithiolan ring . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been studied for their ability to form complexes with lanthanide (III) perchlorates and nitrates .


Physical And Chemical Properties Analysis

The compound has a high XLogP3-AA value of 8.3, indicating it is highly hydrophobic . It has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

  • Tetramethyl acetyloctahydronaphthalenes

    • Application: Used as a fragrance ingredient in perfumes, laundry products, and cosmetics .
    • Method: It is produced commercially by Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminium chloride .
    • Results: It provides a sandalwood-like and cedarwood-like fragrance in various products .
  • Trolox

    • Application: Used as a standard or positive control in antioxidant assays .
    • Method: It is used to assess the role of oxidative injury in processes like neuronal cell death and aging .
    • Results: Trolox is effective as adjunctive therapy in the treatment of certain cancers .
  • 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane

    • Application: Used as a ligand to synthesize complexes for hydroformylation catalysis .
    • Method: It catalyzes the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones and 3-methyl-3,4-dihydrocoumarins by intramolecular cyclocarbonylation .
    • Results: The results of the catalysis are not specified .
  • TTNPB

    • Application: Used for transcriptional assays in 293T cells .
    • Method: It is also used as a RAR-agonist in cultured human cord blood CD34+ CD38- lin- cells .
    • Results: The results of the assays are not specified .
  • 2,5,5,8a-Tetramethyl-6,7,8,8a-tetrahydro-5H-chromen-8-ol
    • Results: Not specified
  • 2,5,5,8a-Tetramethyl-6,7,8,8a-tetrahydro-5H-chromen-8-ol
    • Results: Not specified

properties

IUPAC Name

6-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O2S2/c1-26(2)11-12-27(3,4)24-17-22(9-10-23(24)26)28(31-13-14-32-28)21-8-7-18-15-20(25(29)30)6-5-19(18)16-21/h5-10,15-17H,11-14H2,1-4H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVGXUNWCVEIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C3(SCCS3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439131
Record name MM 11253
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid

CAS RN

345952-44-5
Record name MM 11253
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid
Reactant of Route 2
6-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid
Reactant of Route 3
6-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid
Reactant of Route 5
6-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid

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